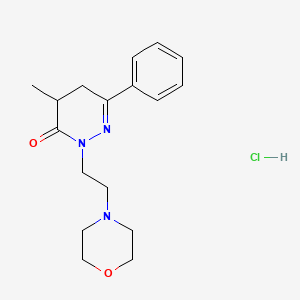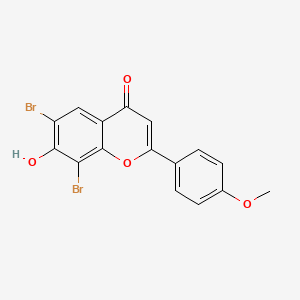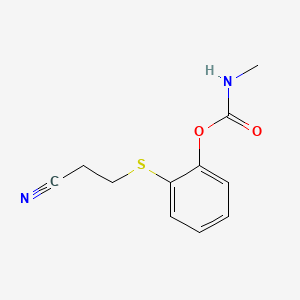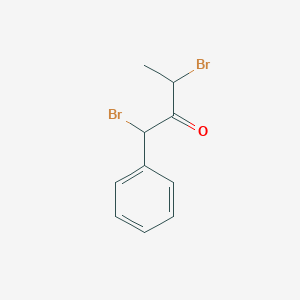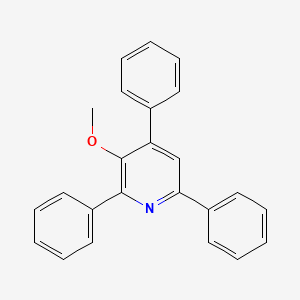
Pyridine, 3-methoxy-2,4,6-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-methoxy-2,4,6-triphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where three phenyl groups are attached to the 2, 4, and 6 positions of the pyridine ring, and a methoxy group is attached to the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 3-methoxy-2,4,6-triphenyl- typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide (DMF) at elevated temperatures under an oxygen atmosphere . This method provides an efficient and concise approach to synthesizing 2,4,6-triphenyl pyridines.
Industrial Production Methods: Industrial production methods for pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity
化学反応の分析
Types of Reactions: Pyridine, 3-methoxy-2,4,6-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkylating agents and Lewis acids are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while substitution with alkylating agents forms pyridinium salts .
科学的研究の応用
Pyridine, 3-methoxy-2,4,6-triphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for various chemical products
作用機序
The mechanism by which pyridine, 3-methoxy-2,4,6-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various Lewis acids. This interaction can influence the compound’s reactivity and its ability to participate in chemical reactions . Additionally, the presence of the methoxy and phenyl groups can modulate the compound’s electronic properties, affecting its behavior in different chemical environments.
類似化合物との比較
Pyridine, 2,4,6-triphenyl-: This compound is similar in structure but lacks the methoxy group at the 3 position.
3-Methoxypyridine: This compound has a methoxy group at the 3 position but lacks the phenyl groups at the 2, 4, and 6 positions.
Uniqueness: Pyridine, 3-methoxy-2,4,6-triphenyl- is unique due to the combination of the methoxy group and the three phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industrial processes.
特性
CAS番号 |
28607-91-2 |
|---|---|
分子式 |
C24H19NO |
分子量 |
337.4 g/mol |
IUPAC名 |
3-methoxy-2,4,6-triphenylpyridine |
InChI |
InChI=1S/C24H19NO/c1-26-24-21(18-11-5-2-6-12-18)17-22(19-13-7-3-8-14-19)25-23(24)20-15-9-4-10-16-20/h2-17H,1H3 |
InChIキー |
UKLKXPXVMQXEIO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
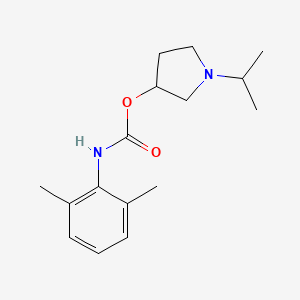
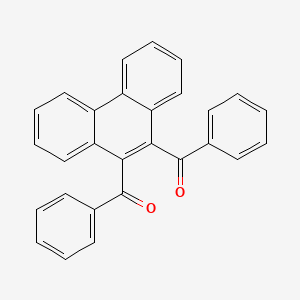
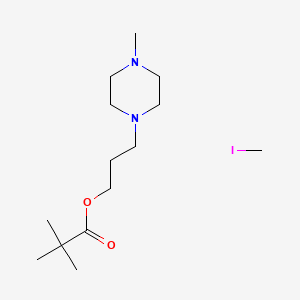
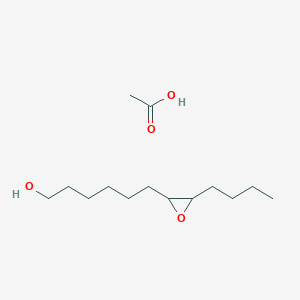
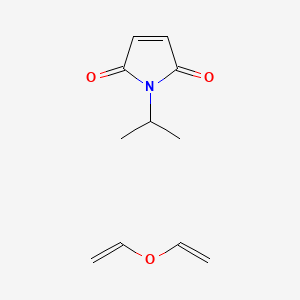
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
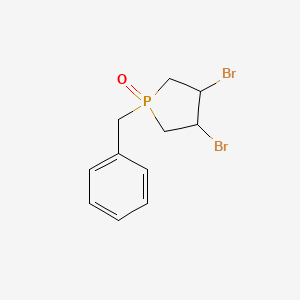
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
